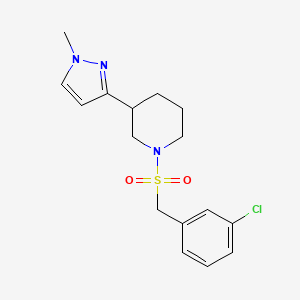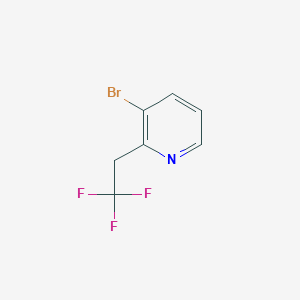![molecular formula C27H33N3O4 B2414004 4-乙基-N-(1-{[1-(4-甲氧基苄基)-5-氧代吡咯烷-3-基]羰基}哌啶-4-基)苯甲酰胺 CAS No. 1291840-01-1](/img/structure/B2414004.png)
4-乙基-N-(1-{[1-(4-甲氧基苄基)-5-氧代吡咯烷-3-基]羰基}哌啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is an organic compound with a complex molecular structure characterized by multiple functional groups
科学研究应用
The compound 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide has diverse applications in:
Chemistry: It serves as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms. Biology: Researchers explore its potential interactions with biological macromolecules, aiding in the understanding of cellular processes. Medicine: Its structure is being investigated for potential pharmacological properties, such as anti-inflammatory or anti-cancer activities. Industry: The compound may be utilized in the development of new materials with specialized properties.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. For instance, one possible route may involve the initial formation of the pyrrolidinone ring through a reaction between appropriate amines and ketones, followed by further functionalization to introduce the 4-methoxybenzyl, piperidin-4-yl, and benzamide groups under controlled conditions.
Industrial production methods: In an industrial setting, the synthesis process must be optimized for efficiency, yield, and purity. This often involves the use of advanced catalytic methods, continuous flow reactors, and stringent purification techniques.
化学反应分析
Types of reactions it undergoes: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form a hydroxyl group.
Reduction: The carbonyl groups in the structure can be reduced to hydroxyl groups using reagents like lithium aluminum hydride.
Substitution: Various functional groups can be substituted, for example, halogenation at the benzyl position or amidation of the amide groups.
Common reagents and conditions used in these reactions: Reagents such as lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate, and catalysts for substitution reactions are commonly used.
Major products formed from these reactions: Depending on the specific reaction conditions, the major products could include hydroxylated derivatives, halogenated compounds, or modified amides.
作用机制
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may interact with specific proteins or enzymes, altering their activity and thereby influencing cellular pathways. Molecular targets could include enzyme active sites or receptor binding sites, leading to modulation of signaling pathways.
相似化合物的比较
When compared to similar compounds, 4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide exhibits unique properties due to its specific functional groups and molecular geometry. For instance:
Compounds with similar piperidine structures but lacking the pyrrolidinone ring may have different reactivity and biological activity.
Analogous benzamides with varying substitutions on the benzyl group will display distinct physicochemical properties.
Similar Compounds
Some similar compounds include:
4-ethyl-N-(1-{[1-(4-hydroxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
Each of these analogs differs slightly in their substituent groups, which can lead to variations in their chemical and biological behaviors.
Now, do you want more depth on any of these sections, or should we explore another fascinating topic?
属性
IUPAC Name |
4-ethyl-N-[1-[1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-3-19-4-8-21(9-5-19)26(32)28-23-12-14-29(15-13-23)27(33)22-16-25(31)30(18-22)17-20-6-10-24(34-2)11-7-20/h4-11,22-23H,3,12-18H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNIRBQKHAJAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)

![2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2413929.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2413931.png)

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2413937.png)



![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B2413942.png)


